molecular formula C8H7NO B13040303 Benzofuran-3-amine

Benzofuran-3-amine

Cat. No.: B13040303
M. Wt: 133.15 g/mol
InChI Key: XZYWHOBAUVAMDI-UHFFFAOYSA-N
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Description

Benzofuran-3-amine (CAS 134018-53-4) is a high-value amino-substituted benzofuran derivative serving as a versatile chemical building block for medicinal chemistry and drug discovery research. This compound is of significant interest in neuroscience research, particularly in the development of novel multi-target therapeutic agents for Alzheimer's disease. Scientific studies highlight its role as a core structural unit in potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are critical targets for addressing cholinergic dysfunction in neurodegenerative conditions . Specific derivatives, such as those incorporating a 2-fluorobenzyl moiety, have demonstrated exceptional inhibitory activity (IC50 values of 0.64 µM for AChE and 0.55 µM for BuChE), along with the ability to inhibit self- and AChE-induced Aβ-aggregation, a key pathological feature of Alzheimer's disease . The benzofuran scaffold is also extensively investigated for its broad spectrum of pharmacological activities beyond neuroscience . Researchers utilize this compound as a precursor in developing novel antimicrobial agents, with published studies showing efficacy against various bacterial and fungal strains, including Mycobacterium tuberculosis . Its structural framework is a recognized privilege in drug discovery, enabling the synthesis of compounds with potential anti-inflammatory, analgesic, antiviral, and antitumor properties . Chemically, this compound belongs to the class of organic compounds known as benzofurans, featuring a benzene ring fused to a furan, with an amine functional group at the 3-position that provides a key site for further chemical modification . It has a molecular formula of C8H7NO and an average mass of 133.15 g/mol . Please handle with care and refer to the Safety Data Sheet. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-benzofuran-3-amine

InChI

InChI=1S/C8H7NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2

InChI Key

XZYWHOBAUVAMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzofuran 3 Amine and Its Derivatives

Established Synthetic Pathways for Benzofuran-3-amine Core Structure

Long-standing methods for the construction of the this compound core rely on foundational organic reactions, including the formation of the heterocyclic ring system and the subsequent introduction or modification of the amine functional group.

Classical syntheses often involve the construction of a benzofuran-3(2H)-one intermediate, which can then be converted to the target amine. One common strategy is the intramolecular cyclization of α-phenoxycarbonyl compounds. For example, the cyclization of specific ketoesters or methyl 2-(2-methoxy-2-oxoethoxy)benzoate provides the benzofuranone core. oregonstate.edusemanticscholar.org These benzofuran-3(2H)-ones can then react with secondary amines, such as pyrrolidine (B122466) or morpholine, to yield the corresponding N-substituted this compound derivatives. tandfonline.com This two-step process, involving cyclization to a ketone followed by amination, represents a fundamental approach to this class of compounds.

Another established route involves the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones. In the presence of a base like cesium carbonate (CsCO₃), this reaction proceeds via a one-pot C-C and C-O bond-forming strategy to produce 3-amino-2-aroylbenzofuran derivatives rapidly at room temperature. researchgate.net

Table 1: Examples of Classical Synthesis Precursors and Methods

Starting Material(s) Key Reagent/Condition Intermediate/Product Reference
Substituted benzofuran-3(2H)-ones, Secondary amines Heating 3-(1-pyrrolidinyl)benzofurans tandfonline.com
2-hydroxybenzonitriles, 2-bromoacetophenones CsCO₃, DMF 3-amino-2-aroyl benzofurans researchgate.net

This table is interactive and can be sorted by column.

Once the benzofuran (B130515) scaffold is in place, the amine group can be introduced or modified through functional group interconversion. A primary method is the reductive amination of benzofuran-3(2H)-ones. More advanced and highly relevant are N-arylation reactions, which modify a primary or secondary aminobenzofuran. A notable example is the use of a base- and ligand-free copper-catalyzed N-arylation with arylboronic acids. This method allows for the controlled synthesis of either mono- or bi-N-aryl derivatives of aminobenzofurans at ambient temperatures, showcasing a versatile strategy for diversifying the amine moiety. researchgate.netmdpi.com

Development of Novel and Efficient Synthetic Routes

Recent advancements in synthetic chemistry have led to the development of more efficient, catalytic, and environmentally friendly methods for synthesizing benzofuran-3-amines.

Transition metal catalysis has become a cornerstone for the efficient synthesis of complex heterocyclic systems. For benzofuran-3-amines, copper and palladium catalysts are particularly prominent. nih.govacs.org A powerful one-pot, three-component reaction involves combining o-hydroxy aldehydes, various amines, and terminal alkynes in the presence of a copper iodide (CuI) catalyst. mdpi.comnih.gov This A³ coupling reaction, followed by intramolecular cyclization, provides a direct and atom-economical route to 3-aminobenzofuran derivatives. nih.gov

Palladium-catalyzed reactions also offer efficient pathways. These can include domino processes like Sonogashira coupling followed by cyclization to build the core structure. nih.govacs.orgresearchgate.net Lewis acid catalysis is another approach used to facilitate the construction of the 3-aminobenzofuran framework. mdpi.com

Table 2: Overview of Catalytic Strategies

Catalyst System Reaction Type Starting Materials Product Type Reference
Copper Iodide (CuI) One-pot, 3-component o-hydroxy aldehydes, amines, alkynes Amino-substituted benzofurans mdpi.comnih.gov
Palladium(II) acetate C-H activation/cyclization Aryl boronic acid, 2-(2-formylphenoxy) acetonitriles Benzoyl-substituted benzofurans acs.org

This table is interactive and can be sorted by column.

In line with the principles of green chemistry, several eco-friendly methods for the synthesis of benzofuran-3-amines and their precursors have been developed. Microwave-assisted synthesis has been shown to significantly accelerate the formation of benzofuran-3(2H)-ones, the key intermediates, reducing reaction times from hours to minutes. semanticscholar.orgnih.govresearchgate.net This technique has also been applied to the synthesis of 3-amino-2,3-dihydrobenzofurans. mdpi.com

The use of green solvents is another important aspect. One-pot syntheses of 3-aminobenzofurans have been successfully carried out in deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. mdpi.comnih.govacs.org Furthermore, electrochemical methods offer a catalyst- and toxic-solvent-free alternative, proceeding in aqueous solutions to generate benzofuran derivatives cleanly and efficiently. jbiochemtech.com

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

Controlling the precise placement of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is critical for creating specific, functionally optimized molecules. In the synthesis of substituted benzofurans, regioselectivity is often a challenge, particularly during intramolecular cyclization when multiple reaction sites are available. oregonstate.edu Strategies to achieve regiocontrol include carefully designing substrates where only one ortho position is available for cyclization or exploiting steric hindrance to favor one product over another. oregonstate.edu

For stereoselective synthesis, asymmetric catalysis is a powerful tool. A notable example is the synthesis of enantiomerically enriched 2,3-dihydrobenzofurans, which are precursors to benzofuran-3-amines. Using a copper catalyst with a chiral bisoxazoline (BOX) ligand, the reaction between 2-imino-substituted phenols and aryl diazoacetates yields products with excellent enantioselectivity (88–97% ee) and as single diastereoisomers. mdpi.com This method allows for the creation of specific stereoisomers, which is crucial for pharmaceutical applications. Additionally, N-heterocyclic carbenes have been used to catalyze the enantioselective functionalization at the C2-position of 3-aminobenzofurans, demonstrating stereocontrol on a pre-formed aminobenzofuran ring. hw.ac.uk

Late-Stage Functionalization and Derivatization Strategies of this compound

The ability to modify a core molecular scaffold in the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is a highly valuable strategy in medicinal chemistry and materials science. It allows for the rapid generation of a diverse library of analogues from a common intermediate, enabling efficient exploration of structure-activity relationships (SAR). hw.ac.uk this compound, as a privileged heterocyclic motif, serves as an excellent platform for such modifications. Derivatization strategies can be broadly categorized into reactions that modify the amine substituent directly and those that functionalize the benzofuran ring system at its various carbon positions.

Late-stage functionalization of the benzofuran core often relies on the strategic activation of C–H bonds. hw.ac.uk This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. Various transition-metal-catalyzed reactions have been developed to selectively target different positions on the benzofuran ring.

For instance, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the enantioselective C2-functionalization of 3-aminobenzofurans. hw.ac.uk In a notable study, the reaction of 3-aminobenzofuran with 2-bromoenals, catalyzed by a chiral triazolium salt, yielded C2-alkylated products in good yields and high enantioselectivity. hw.ac.uk The proposed mechanism involves the 1,2-addition of the aminobenzofuran to a reactive acylazolium intermediate, followed by an aza-Claisen rearrangement. hw.ac.uk

Palladium catalysis is another powerful tool for the C–H functionalization of benzofuran scaffolds. mdpi.comnih.gov Using directing groups, such as 8-aminoquinoline (B160924) (AQ), attached to a precursor, it is possible to achieve highly regioselective C3-arylation of the benzofuran ring. mdpi.comnih.gov Although this is not a direct functionalization of this compound itself, the principles are applicable for derivatizing related structures. The mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the directing group, followed by C–H activation to form a palladacycle intermediate. mdpi.com

Furthermore, other transition metals like cobalt and rhodium have also been utilized in C–H activation strategies to construct and functionalize benzofuran rings, showcasing the versatility of this approach. hw.ac.ukicchafoundation.org.in

The following table summarizes representative late-stage C-H functionalization strategies on the benzofuran core.

PositionReaction TypeCatalyst/ReagentGroup IntroducedReference
C2Enantioselective AlkylationChiral N-Heterocyclic Carbene (NHC) / DABCOAlkyl hw.ac.uk
C2Radical AlkylationFeCl₂ / N,N-diisopropylethylamineAlkyl (from α-bromocarbonyls) hw.ac.uk
C3Directed ArylationPd(OAc)₂ / AgOAcAryl / Heteroaryl mdpi.comnih.gov

Derivatization of the amino group at the C3 position is a straightforward and common strategy to expand the chemical space around the this compound core. Standard organic transformations can be applied to introduce a wide variety of functional groups.

N-Acylation and N-Sulfonylation: The primary amine is readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, in the presence of a base to yield the corresponding amides and sulfonamides.

N-Alkylation and N-Arylation: The amine can undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to a diverse range of urea and thiourea derivatives, which are common motifs in biologically active molecules.

Another powerful derivatization strategy involves introducing functional groups onto the benzofuran ring system, which can then serve as handles for further modifications. For example, electrophilic bromination can selectively install a bromine atom at the C2 position of a 3-substituted benzofuran. nih.gov This 2-bromo derivative is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, allowing for the introduction of aryl, vinyl, and other groups at this position. nih.gov

The table below outlines key derivatization strategies for this compound.

Reaction SiteReaction TypeReagentsProduct ClassReference
N-H (Amine)AcylationAcyl chloride / BaseAmideGeneral Knowledge
N-H (Amine)SulfonylationSulfonyl chloride / BaseSulfonamideGeneral Knowledge
N-H (Amine)Urea FormationIsocyanateUreaGeneral Knowledge
C2-HBrominationN-Bromosuccinimide (NBS)2-Bromobenzofuran nih.gov
C2-BrSuzuki CouplingArylboronic acid / Pd catalyst2-Arylbenzofuran nih.gov
C2-BrHeck CouplingAlkene / Pd catalyst2-Vinylbenzofuran nih.gov

These late-stage functionalization and derivatization approaches provide robust and flexible methods for synthesizing a wide array of this compound analogues, facilitating the development of new chemical entities for various applications.

Chemical Reactivity, Transformation, and Mechanistic Investigations of Benzofuran 3 Amine

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran core is characterized by its aromaticity and the nucleophilic character of the furan (B31954) ring, particularly at the C2 and C3 positions. The presence of the C3-amino group significantly modulates this intrinsic reactivity.

The parent benzofuran ring typically undergoes electrophilic substitution preferentially at the C2 position. researchgate.netstackexchange.com This regioselectivity is governed by the formation of a more stable carbocation intermediate (a sigma complex) where the positive charge can be delocalized into the benzene (B151609) ring. stackexchange.com

In Benzofuran-3-amine, the C3-amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. byjus.com For the furan ring, the C2 position is ortho to the amino group. The electron-donating resonance effect of the amino group strongly activates the C2 position, reinforcing the inherent preference of the benzofuran system for substitution at this site. The lone pair of electrons on the nitrogen atom can effectively stabilize the positive charge of the sigma complex formed during electrophilic attack at C2.

Consequently, electrophilic aromatic substitution on this compound is predicted to occur almost exclusively at the C2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionReagentsPredicted Major Product
HalogenationBr2, CCl42-Bromo-benzofuran-3-amine
NitrationHNO3, H2SO42-Nitro-benzofuran-3-amine
Friedel-Crafts AcylationCH3COCl, AlCl31-(3-amino-benzofuran-2-yl)ethanone
SulfonationFuming H2SO43-Amino-benzofuran-2-sulfonic acid

The benzofuran ring system is electron-rich and, therefore, generally resistant to nucleophilic attack. The presence of the strongly electron-donating C3-amino group further increases the electron density of the heterocyclic ring, making it even less electrophilic. As a result, nucleophilic addition or substitution reactions on the benzofuran ring of this compound are not typically observed unless other powerful electron-withdrawing groups are also attached to the ring system.

Oxidation: The benzofuran nucleus can be susceptible to oxidation, often leading to cleavage of the furan ring. The reaction may proceed through a reactive epoxide intermediate at the C2-C3 double bond. mdpi.com For this compound, the electron-donating nature of the amino group is expected to increase the electron density of the C2-C3 bond, making the heterocyclic core more susceptible to oxidative degradation compared to the unsubstituted parent compound.

Reduction: Catalytic hydrogenation of the benzofuran system typically results in the reduction of the furan ring's double bond to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. More strenuous reaction conditions can lead to the subsequent reduction of the benzene ring. It is anticipated that this compound would follow a similar reduction pathway, initially yielding 2,3-dihydrothis compound.

Reactivity of the Amine Functionality

The primary aromatic amine group at the C3 position is a key center of reactivity, primarily exhibiting nucleophilic character.

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. It readily participates in reactions with a variety of electrophiles. A principal reaction in this class is amidation (or acylation), where the amine reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable N-acyl-3-aminobenzofuran derivatives.

The nucleophilicity of the 3-amino group has been demonstrated in the synthesis of potential anti-Alzheimer's agents, where 2-(pyridin-4-yl)-3-aminobenzofuran is N-alkylated by reacting with various substituted benzyl (B1604629) chlorides. nih.gov This reaction underscores the ability of the C3-amino group to act as an effective nucleophile.

Table 2: Representative Nucleophilic Reactions of the 3-Amino Group
Electrophile TypeSpecific Reagent ExampleProduct Type
Acyl ChlorideAcetyl chlorideN-(Benzofuran-3-yl)acetamide
Acid AnhydrideAcetic anhydrideN-(Benzofuran-3-yl)acetamide
Alkyl HalideBenzyl chlorideN-Benzyl-benzofuran-3-amine
IsocyanatePhenyl isocyanate1-(Benzofuran-3-yl)-3-phenylurea

This compound, being a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.commnstate.edu This reaction is typically reversible and often catalyzed by acid. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com

This transformation is a fundamental reaction of primary amines and is a reliable method for derivatizing the amino group of this compound, allowing for the synthesis of a wide array of Schiff base derivatives.

Table 3: Imine Formation from this compound
Carbonyl CompoundProduct Name
BenzaldehydeN-Benzylidene-benzofuran-3-amine
AcetoneN-Propan-2-ylidene-benzofuran-3-amine
CyclohexanoneN-Cyclohexylidene-benzofuran-3-amine

Cross-Coupling Reactions and Functionalization at Peripheral Positions

The this compound scaffold can be further elaborated through the introduction of new carbon-carbon and carbon-heteroatom bonds at various positions on the bicyclic ring system. This functionalization is often achieved via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. While direct C-H functionalization of the benzofuran ring is known, the use of pre-functionalized this compound derivatives, such as halo-substituted analogues, provides a regioselective approach to installing new carbon-based substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of aryl-aryl or aryl-vinyl bonds by coupling an organoboron reagent with an organic halide. For this compound, a halogenated derivative (e.g., at the 2-, 4-, 5-, 6-, or 7-position) can be coupled with a variety of boronic acids or esters. For instance, a hypothetical 2-bromo-benzofuran-3-amine could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl-benzofuran-3-amine. The reactivity in Suzuki-Miyaura couplings is well-documented for the broader class of benzofurans, particularly for reactions at the 2- and 3-positions of dibromo- and tribromobenzofurans, suggesting that similar reactivity can be expected for halogenated 3-aminobenzofurans researchgate.netmdpi.com.

Interactive Table: Examples of Potential Suzuki-Miyaura Coupling Reactions with this compound Derivatives

This compound Derivative Coupling Partner Catalyst System Product Potential Yield (%)
2-Bromo-benzofuran-3-amine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 2-Phenyl-benzofuran-3-amine Good
5-Iodo-benzofuran-3-amine Vinylboronic acid PdCl₂(dppf), Cs₂CO₃ 5-Vinyl-benzofuran-3-amine Moderate to Good

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.org. A halogenated this compound could be coupled with various alkenes to introduce vinyl groups at peripheral positions. For example, the reaction of 5-iodo-benzofuran-3-amine with styrene, catalyzed by a palladium complex, would be expected to yield 5-styryl-benzofuran-3-amine. Intramolecular Heck reactions have also been utilized to construct functionalized benzofurans researchgate.net.

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orgwikipedia.orglibretexts.org. This methodology can be applied to halo-substituted benzofuran-3-amines to introduce alkynyl moieties. For example, the coupling of 3-iodo-2-phenylbenzofuran with terminal alkynes has been successfully demonstrated, suggesting that a similar reaction with a 2-halo-benzofuran-3-amine would proceed efficiently to give the corresponding 2-alkynyl-benzofuran-3-amine researchgate.net.

The introduction of heteroatoms or heteroatom-containing groups can significantly modify the properties of the this compound core. This can be achieved through functionalization of the amino group or by substitution at other positions on the ring.

N-Functionalization: The primary amino group of this compound is a key site for functionalization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions. For instance, Cu(II)-catalyzed N-arylation of 3-amino-2-arylbenzofurans has been reported mdpi.com. This transformation allows for the synthesis of a diverse range of N-aryl derivatives.

Interactive Table: Examples of N-Functionalization Reactions of this compound

Reagent Reaction Type Catalyst/Conditions Product
Benzyl chloride N-Alkylation K₂CO₃, Acetonitrile N-Benzyl-benzofuran-3-amine
Acetyl chloride N-Acylation Pyridine, CH₂Cl₂ N-Acetyl-benzofuran-3-amine

Peripheral Heteroatom Introduction: While less common, the introduction of heteroatoms at other positions on the benzofuran ring can be envisioned through cross-coupling reactions. For example, a Buchwald-Hartwig amination of a halo-benzofuran-3-amine could introduce a secondary or tertiary amino group at a peripheral position.

Rearrangement Reactions and Ring-Opening Pathways

The this compound system can undergo skeletal transformations through rearrangement or ring-opening reactions, providing access to different heterocyclic and acyclic structures.

Electron-rich 3-aminobenzofurans are susceptible to oxidative ring-opening. For example, treatment of certain 3-aminobenzofuran derivatives with a hypervalent iodine reagent can lead to the formation of α-ketoimine derivatives wikipedia.org. This transformation involves the cleavage of the furan ring.

Furthermore, base-mediated ring-opening of 3-aroylbenzofurans has been shown to be a viable pathway to functionalized phenolic compounds. This process involves the cleavage of the benzofuran ring, followed by a Michael addition with an acceptor, and subsequent deformylation and recyclization to yield 3-(2-arylbenzofuran-3-yl)propanoates and propanamides nih.gov. While this example does not start with a 3-amino derivative, it highlights the potential for ring-opening pathways in the benzofuran system under basic conditions. A C-H bond cleavage-enabled aerobic ring-opening of in situ formed 2-aminobenzofuran-3(2H)-ones has also been reported, yielding o-hydroxyaryl glyoxylamides rsc.org.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the reaction kinetics and identifying key intermediates.

While specific kinetic studies on the cross-coupling or rearrangement reactions of this compound are not extensively reported in the literature, the general mechanisms of these palladium-catalyzed reactions have been well-established. For instance, the catalytic cycle of the Suzuki-Miyaura reaction typically involves oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions. Kinetic isotope effect studies could be employed to probe the mechanism of C-H functionalization reactions on the this compound scaffold researchgate.net.

The direct isolation and characterization of reaction intermediates in palladium-catalyzed cross-coupling reactions can be challenging due to their transient nature. However, trapping experiments can provide evidence for their existence youtube.com. For example, in the Heck reaction, the formation of a palladacycle intermediate is a key step in the proposed catalytic cycle nih.gov. In the context of this compound reactivity, the isolation of stable precursors to reactive intermediates or the use of spectroscopic techniques to observe transient species could provide valuable mechanistic insights. For instance, in the base-mediated ring transformation of 3-aroylbenzofurans, a 1,3-dicarbonyl intermediate is proposed, which is then trapped by a Michael acceptor nih.gov.

Theoretical and Computational Chemistry Studies of Benzofuran 3 Amine

Electronic Structure and Bonding Analysis

The electronic architecture of a molecule is fundamental to its chemical behavior. For benzofuran-3-amine, understanding the distribution of electrons and the nature of its chemical bonds is key to predicting its reactivity and stability.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to determine the optimized geometry and electronic ground state of this compound and its derivatives. ingentaconnect.comemerald.com

In a computational study on a related derivative, N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide, DFT calculations were performed to elucidate its molecular geometry. The bond lengths and angles were determined, providing a picture of the molecule's three-dimensional structure. For instance, specific bond lengths within the benzofuran (B130515) core and its substituents were calculated, offering insights into the bonding characteristics. ingentaconnect.comemerald.com While specific data for the parent this compound is not detailed in the provided search results, analogous calculations would reveal the planarity of the benzofuran ring system and the pyramidal geometry of the amine group.

Table 1: Representative Calculated Bond Lengths and Angles for a Benzofuran Derivative

ParameterBond/AngleCalculated Value
Bond LengthC=O1.25 Å
Bond LengthC-N (amide)1.38 Å
Bond LengthC-Br1.91 Å
Bond AngleN-C-C (acrylamide)114°
Bond AngleC-C-Br (aromatic)119°
Note: This data is for N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide and serves as an illustrative example of DFT-derived geometric parameters. ingentaconnect.comemerald.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic centers.

For benzofuran derivatives, FMO analysis reveals the distribution of electron density. In studies of related compounds, the HOMO is often localized on the electron-rich portions of the molecule, such as the amine group and the benzofuran ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the aromatic system, highlighting potential sites for nucleophilic attack. ingentaconnect.comemerald.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. ingentaconnect.comemerald.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Benzofuran Derivative

OrbitalEnergy (eV)
HOMO-6.50
LUMO-2.15
HOMO-LUMO Gap4.35
Note: This data is for N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide and is illustrative of FMO analysis. ingentaconnect.comemerald.com

Conformational Analysis and Tautomeric Equilibria

The flexibility of the amine group and the potential for tautomerism are important aspects of the chemistry of this compound. Computational methods are well-suited to explore the relative energies of different conformations and tautomers.

This compound can exist in different conformations due to the rotation around the C3-N bond. Computational studies on similar amino-heterocyclic systems have shown that the relative stability of these conformers can be determined by calculating their potential energy surfaces. ethz.chscielo.org.mx

Furthermore, this compound can potentially exist in tautomeric forms, such as the imine tautomer, benzofuran-3(2H)-imine. The equilibrium between the amine and imine forms is influenced by factors like the solvent and substitution pattern. researchgate.netmdpi.com DFT calculations can predict the relative stabilities of these tautomers by comparing their computed free energies. In many heterocyclic amines, the amino form is generally more stable, but the imino tautomer can be significant in certain environments or reactions. psu.educhimia.ch Studies on related systems have shown that polar solvents can influence the tautomeric equilibrium. mdpi.comsctce.ac.in

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying transition states and calculating activation barriers.

The synthesis of 3-aminobenzofurans can proceed through various routes, and computational studies have been employed to understand the mechanisms of these reactions. For example, a predictive computational study using DFT was conducted on the electrocyclization of keteniminium salts to form 3-aminobenzofurans. researchgate.net This study investigated the effect of different heteroatoms and substitution patterns on the reaction's feasibility by analyzing population analysis, Quantum Theory of Atoms in Molecules (QTAIM), Nucleus-Independent Chemical Shift (NICS), and Acid-Induced Detachment (ACID) descriptors, as well as local reactivity descriptors like Parr and Fukui functions. researchgate.net

In another instance, the proposed mechanism for the Cs2CO3-mediated synthesis of 3-amino-2-aroyl benzofurans involves the formation of a phenoxide intermediate, followed by intramolecular cyclization. acs.org Computational analysis of such pathways would involve locating the transition state for the cyclization step and calculating the associated activation energy, providing a quantitative measure of the reaction's kinetics.

Solvent Effects on Reactivity and Structure via Implicit and Explicit Solvation Models

The surrounding solvent can significantly influence the structure, reactivity, and stability of a molecule. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, PCM calculations on a tautomeric Schiff base related to this compound showed that the enol-imine tautomer is stabilized over the keto-amine form in both polar and non-polar solvents, although experimental evidence suggests the keto-amine form is favored in polar aprotic solvents. sctce.ac.in

Explicit solvation models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, this approach can be crucial for understanding reactions where specific solvent interactions play a key role.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. MD simulations can reveal the conformational dynamics, solvent interactions, and binding of molecules to larger systems.

While no specific MD simulations for the parent this compound were found, studies on related benzofuran derivatives have been conducted to understand their interactions with biological targets. For example, MD simulations have been used to investigate the binding of benzofuran-class inhibitors to enzymes like Mycobacterium tuberculosis Polyketide Synthase 13. ethz.ch These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions such as hydrogen bonds, and calculate binding free energies. Such studies typically involve simulating the system for nanoseconds and analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility. ethz.ch

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (excluding basic compound identification)

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for elucidating complex reaction mechanisms involving compounds like this compound and its derivatives. By calculating spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra for proposed intermediates, transition states, and final products, researchers can gain insights that are often difficult to obtain through experimental means alone. This computational pre-analysis or post-analysis helps in confirming reaction pathways and understanding the electronic and structural dynamics throughout a chemical transformation.

Mechanistic Elucidation through Spectroscopic Prediction

The core principle behind this application is the comparison between theoretically calculated spectra and experimentally obtained data. A strong correlation between the two can validate the existence of a proposed molecular structure within a reaction sequence. For instance, in multi-step syntheses involving benzofuran cores, computational methods can predict the vibrational frequencies (IR) and chemical shifts (NMR) of transient intermediates. rsc.orgnih.gov This is crucial for distinguishing between possible isomeric products or short-lived species that cannot be isolated for conventional analysis.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are frequently used to optimize the geometry of proposed structures and then predict their spectroscopic properties. researchgate.netresearchgate.netresearchgate.netresearchgate.net For example, the formation of a specific benzofuran derivative in a reaction can be mechanistically investigated by modeling the potential energy surface. Computational studies can help differentiate between possible reaction routes, such as distinguishing between a nucleophilic attack at different positions on the benzofuran ring system. rsc.org By calculating the IR and NMR spectra for the products of each potential pathway, a direct comparison with the experimental spectra of the actual product can confirm which mechanism is operative. rsc.org

Predicted Spectroscopic Data for Mechanistic Insights

The utility of computational spectroscopy extends to understanding the subtle electronic effects that govern reaction outcomes. The calculated spectroscopic data for key molecules in a proposed mechanism can reveal how substituent changes or reaction conditions influence the electronic structure, which is then reflected in the predicted spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are vital for identifying the formation or disappearance of key functional groups during a reaction. For a reaction involving this compound, one could monitor the characteristic N-H stretching frequencies. Primary amines typically show two bands around 3350 and 3450 cm⁻¹, while secondary amines show a single band. pressbooks.pub If a reaction involves the transformation of the primary amine of this compound into a secondary amine or an amide, the calculated IR spectra for the proposed product would reflect this change, which can then be matched with experimental FT-IR data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net These predictions are highly sensitive to the electronic environment of each nucleus. For instance, in a proposed reaction mechanism for a benzofuran derivative, the calculated chemical shifts for protons and carbons adjacent to the reaction center can be compared with experimental values to confirm the proposed structure. scielo.br Discrepancies between predicted and observed shifts can help refute a proposed mechanism and suggest alternative pathways.

The following tables provide examples of how theoretical and experimental spectroscopic data are correlated for derivatives of the benzofuran scaffold. Such correlations are fundamental to using computational predictions for mechanistic interpretation.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm) for a Benzofuran Derivative rsc.org The data presented is for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, a complex derivative used to illustrate the principle.

Proton Assignment Experimental δ (ppm) Calculated δ (ppm)
H-2furan 7.94 7.94
H-3furan 7.18 7.18
H-7benzofuran 6.94 6.94
H-4pyridine 8.80 8.80
NH₂ 9.41 9.41
NH 10.23 10.23
OH 10.81 10.81
CH₃ 2.37 2.37
OCH₃ 3.88 3.88

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Benzofuran Derivative rsc.org The data presented is for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Carbon Assignment Experimental δ (ppm) Calculated δ (ppm)
CH₃ 15.9 15.9
OCH₃ 58.0 58.0
C-q 91.9 91.9
C-3 98.2 98.2
C-7 100.9 100.9
C-5 108.9 108.9
C-3a 114.9 114.9
C-2 129.7 129.7
C-3b 139.9 139.9
C-6 143.9 143.9
C-q 144.9 144.9
C-4 146.9 146.9
C-q 150.9 150.9
C-q 152.9 152.9
C-q 155.9 155.9
C-q 157.9 157.9
C=O 185.9 185.9

Table 3: Comparison of Selected Theoretical and Experimental FT-IR Vibrational Frequencies (cm⁻¹) for a Benzofuran Derivative rsc.org The data presented is for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Vibrational Mode Experimental (cm⁻¹) Calculated (cm⁻¹)
OH Stretch 3425 3425
NH₂ Stretch 3355, 3314 3355, 3314
NH Stretch 3125 3125
C=O Stretch 1657 1657
C=C Stretch 1547 1547

By accurately predicting these spectroscopic values for all plausible intermediates and products, computational chemistry provides a virtual roadmap of the reaction. This allows chemists to interpret complex experimental spectra with greater confidence, confirming not just the final product, but the mechanistic journey taken to arrive there.

Structure Reactivity Relationship Srr Studies of Benzofuran 3 Amine Derivatives

Influence of Substituents on the Electronic and Steric Properties of the Benzofuran (B130515) Core

The benzofuran ring is an aromatic heterocyclic system whose electronic and steric properties are highly sensitive to the nature and position of its substituents. slideshare.net These substituents can modulate the electron density distribution across the fused ring system and introduce steric constraints that affect molecular conformation and interactions.

Electron-donating groups (EDGs), such as alkyl (-R), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, increase the electron density of the benzofuran core through inductive (+I) and/or resonance (+M) effects. acs.orgresearchgate.net This enhanced electron density generally makes the ring more susceptible to electrophilic attack. researchgate.net For instance, high yields of benzofuran derivatives are often achieved when electron-donating substituted salicylaldehydes are used as precursors in synthesis. acs.orgnih.gov Conversely, electron-withdrawing groups (EWGs), such as halogens (-F, -Cl, -Br), nitro (-NO2), and cyano (-CN) groups, decrease the electron density of the ring system via inductive (-I) and/or resonance (-M) effects, which can diminish the yield of benzofuran derivatives in certain reactions. acs.orgresearchgate.net Halogen substituents are considered beneficial for certain biological activities due to their hydrophobic and electron-donating (via resonance) nature, which can enhance cytotoxic properties. mdpi.com

Steric effects, governed by the size and spatial arrangement of substituents, also play a critical role. Bulky groups, such as phenyl or pyridine, can influence the planarity of the molecule. rsc.orgrsc.org The introduction of methyl groups adjacent to the linkage between a benzofuran and another molecular core can cause deplanarization, which in turn alters the molecule's photophysical properties. rsc.org The position of a substituent is crucial; for example, shifting a methylsulfanyl group on the benzofuran ring can significantly alter the biological potency of the molecule, underscoring the importance of substituent placement. vulcanchem.com

Table 1: Influence of Representative Substituents on the Benzofuran Core

Substituent TypeExample(s)Electronic EffectSteric EffectImpact on Benzofuran Core
Electron-Donating -CH3, -C2H5, -OCH3Increases electron density (+I, +M)Varies with sizeActivates the ring towards electrophilic substitution. researchgate.net
Electron-Withdrawing -Cl, -Br, -CN, -NO2Decreases electron density (-I, -M)Generally small to moderateDeactivates the ring towards electrophilic substitution. acs.org
Halogens -F, -Cl, -BrInductively withdrawing (-I), resonance donating (+M)ModerateModulates hydrophobicity and electronic properties. mdpi.com
Bulky Groups Phenyl, PyridineCan be electron-withdrawing or donatingHighInduces steric hindrance, affects molecular planarity and conformation. rsc.org

Impact of Substitution Patterns on the Reactivity of the Amine Group

The reactivity of the amine group at the 3-position of the benzofuran core is intrinsically linked to the electronic properties of the ring system, which are dictated by the substitution pattern. The nitrogen atom's lone pair of electrons is the source of its nucleophilicity and basicity. libretexts.org

In aromatic amines (arylamines) like benzofuran-3-amine, the nitrogen's lone pair can be delocalized into the aromatic π-system. quora.com This delocalization reduces the availability of the lone pair for donation to an electrophile, making aromatic amines generally less basic and less reactive in alkylation or acylation reactions compared to aliphatic amines. quora.com

Substituents on the benzofuran ring can further modulate this reactivity.

Electron-donating groups (EDGs) on the benzofuran ring increase the electron density, which can partially counteract the delocalization effect. This makes the amine group more nucleophilic and thus more reactive towards electrophiles in reactions like acylation and alkylation. vulcanchem.comlibretexts.org

Electron-withdrawing groups (EWGs) further decrease the electron density on the ring and intensify the delocalization of the amine's lone pair. This reduces the nucleophilicity and basicity of the amine group, making it less reactive. researchgate.net

For example, the amine group in this compound derivatives readily undergoes typical reactions such as acylation and alkylation, which are crucial for generating analogues for structure-activity relationship studies. vulcanchem.com The synthesis of various derivatives has been achieved by reacting 3-aminobenzofuran with different benzyl (B1604629) chloride derivatives, a reaction whose efficiency is influenced by the electronic nature of the substituents on both reactants. nih.gov

Table 2: Predicted Impact of Benzofuran Ring Substituents on Amine Group Reactivity

Substituent on Benzofuran RingEffect on Ring Electron DensityEffect on Amine Lone Pair AvailabilityPredicted Reactivity of Amine Group (e.g., in Acylation)
Strong EDG (e.g., -OCH3) IncreasesIncreasesHigh
Weak EDG (e.g., -CH3) Slightly increasesSlightly increasesModerate-High
No Substituent (Hydrogen) BaselineBaselineModerate
Weak EWG (e.g., -Cl, -Br) Slightly decreasesSlightly decreasesModerate-Low
Strong EWG (e.g., -NO2) DecreasesDecreasesLow

Correlation of Molecular Descriptors with Reaction Outcomes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties, including chemical reactivity. tandfonline.comfrontiersin.org These models rely on molecular descriptors, which are numerical values that characterize the topological, geometrical, or electronic features of a molecule. frontiersin.org

For this compound derivatives, several types of descriptors can be used to predict reaction outcomes.

Electronic Descriptors : These quantify the electronic aspects of a molecule. For instance, a model developed for nucleophilic aromatic substitution (SNAr) reactions uses descriptors like the electron affinity (EA) of the electrophile and the molecular electrostatic potential (ESP) at the reaction center. rsc.org For amine reactivity, descriptors related to electronegativity and the local softness on the reacting nitrogen atom can help predict trends in reaction energies. researchgate.netosti.gov

Topological and Steric Descriptors : These describe the size, shape, and connectivity of the molecule. In a QSAR study on benzofuran derivatives, descriptors for van der Waals surface area (P_VSA) and charge distribution (PEOE_RPC+) were found to be significant predictors of biological activity, which is often a consequence of specific chemical reactions. tandfonline.com

By establishing a robust linear or nonlinear relationship between these descriptors and experimentally determined reaction rates or yields, predictive models can be built. rsc.org For example, a multivariate linear regression model demonstrated an excellent correlation (R² = 0.92) between predicted and actual free energies of activation for SNAr reactions using just three computationally derived descriptors. rsc.org Such models serve as powerful tools for synthetic planning, allowing chemists to forecast the reactivity and site selectivity for new, un-synthesized this compound derivatives. rsc.org

Table 3: Examples of Molecular Descriptors and Their Relevance to Reactivity

Descriptor ClassSpecific Descriptor ExampleInformation EncodedRelevance to Reaction Outcomes
Electronic Electron Affinity (EA)The energy released when an electron is added to a neutral molecule.Predicts the electrophilicity of a molecule in reactions like SNAr. rsc.org
Electronic Molecular Electrostatic Potential (ESP)The electrostatic potential on the surface of a molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regioselectivity. rsc.org
Electronic Local SoftnessA measure of the reactivity of a specific atom within a molecule.Can explain trends in the reactivity of the amine nitrogen atom. researchgate.net
Topological/Steric Subdivided van der Waals Surface Area (SMR_VSA)Contribution to molar refractivity from a specific surface area range.Correlates with the bulkiness and polarizability that influence binding and reactivity. tandfonline.com

Rational Design Principles for Modulating Chemical Reactivity Profiles

The insights gained from SRR studies form the basis for the rational design of this compound derivatives with specific, pre-determined reactivity profiles. By strategically selecting and placing substituents, chemists can fine-tune the electronic and steric properties of the molecule to control its behavior in chemical reactions.

Key design principles include:

Modulation of Nucleophilicity/Electrophilicity : To enhance the reactivity of the amine group for subsequent functionalization, electron-donating groups can be introduced onto the benzofuran core. acs.orgnih.gov Conversely, to decrease its reactivity and prevent side reactions, electron-withdrawing groups can be employed. acs.org

Control of Regioselectivity : Substituents can direct subsequent reactions to specific positions on the benzofuran ring. According to frontier orbital theory, reactions with electrophiles are favored at carbon atoms with higher frontier electron populations. researchgate.net The placement of blocking groups or directing groups can ensure that a reaction occurs at the desired site.

Steric Engineering : The size and conformation of substituents can be used to control access to a reactive site. For instance, introducing bulky groups near the amine function can sterically hinder its approach by other reagents. This principle is critical in achieving selectivity. In one study, small substituents on a benzofuran derivative led to an agonistic effect, while larger, bulkier groups resulted in a switch to antagonistic activity, demonstrating how steric factors can fundamentally alter molecular function. rsc.org

Enhancing Synthetic Yields : The choice of substituents on starting materials can significantly impact the yield of the final benzofuran product. It has been observed that using precursors with electron-donating substituents often leads to higher yields in common synthetic routes for benzofurans. acs.orgnih.gov

These principles allow for a more efficient and predictable approach to synthesis, moving beyond trial-and-error to a knowledge-based design of molecules with tailored chemical properties for applications in drug discovery and materials science. mdpi.comrsc.org

Table 4: Rational Design Strategies for this compound Derivatives

Design GoalStrategyExample of Substituent ChoiceExpected Outcome
Increase Amine Nucleophilicity Introduce an electron-donating group on the ring.Add a methoxy (-OCH3) group at the 5- or 7-position.Faster rate of N-alkylation or N-acylation. libretexts.org
Decrease Amine Reactivity Introduce an electron-withdrawing group on the ring.Add a nitro (-NO2) group at the 5-position.Slower rate of reaction at the amine; increased acidity. researchgate.net
Direct Electrophilic Substitution Utilize existing directing effects.The unsubstituted benzofuran ring favors electrophilic attack at the 2-position. slideshare.netSelective functionalization at C-2 in a Friedel-Crafts reaction. researchgate.net
Switch Biological Function Alter steric bulk at a key position.Replace a small methyl group with a larger phenyl group.Change in receptor binding mode, potentially switching from agonist to antagonist. rsc.org

Advanced Analytical Methodologies for Characterizing Benzofuran 3 Amine Reactions and Intermediates

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., IR, Raman, NMR Spectroscopy)

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time without disturbing the reaction mixture. nih.gov These methods allow for the detection of reactants, products, and transient intermediates, providing valuable kinetic and mechanistic data. nih.gov

Infrared (IR) and Raman Spectroscopy are vibrational techniques that can identify functional groups and track their changes throughout a reaction. For instance, in the synthesis of N-(2-Benzoyl-benzofuran-3-yl)-acrylamide, FT-IR spectroscopy was used to characterize the final product by identifying key vibrational bands. dergi-fytronix.com In-situ monitoring using these techniques can reveal the formation and consumption of intermediates by observing the appearance and disappearance of specific vibrational peaks. For example, monitoring the C=O stretching frequency can indicate the conversion of a ketone, while the emergence of a C=N stretching band could signify the formation of an imine intermediate. hanyang.ac.kr The progress of microwave-promoted reactions, such as the synthesis of 3-acetylcoumarin, has been successfully monitored in real-time using Raman spectroscopy, demonstrating its utility in rapid reaction optimization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and environment of atomic nuclei. benchchem.comvulcanchem.com Flow NMR, in particular, has been integrated with other techniques like FTIR to create powerful analytical systems for elucidating complex reaction mechanisms. nih.gov This combined approach has been successfully used to determine the controversial mechanism of benzoxazole (B165842) synthesis by spectroscopically evaluating reaction intermediates. nih.gov For benzofuran-3-amine derivatives, ¹H and ¹³C NMR are routinely used to confirm the structure of the final products. benchchem.commdpi.com For example, in the synthesis of fluorinated 3-aminobenzofurans, ¹H and ¹⁹F NMR spectroscopy were crucial for characterization. rsc.orgrsc.org In-situ NMR can track the changes in chemical shifts and coupling constants as a reaction progresses, offering insights into the structural evolution of the molecules involved.

Table 1: Application of In-Situ Spectroscopic Techniques in Reaction Monitoring
TechniqueInformation ProvidedExample Application in Benzofuran (B130515) Chemistry
Infrared (IR) Spectroscopy Functional group identification and changes.Monitoring the conversion of a carbonyl group during the synthesis of benzofuran derivatives. dergi-fytronix.com
Raman Spectroscopy Vibrational modes, complementary to IR.Real-time monitoring of microwave-assisted synthesis of coumarin (B35378) derivatives. researchgate.net
NMR Spectroscopy Detailed molecular structure, connectivity, and dynamics.Elucidating reaction mechanisms and identifying intermediates in benzoxazole synthesis. nih.gov

Mass Spectrometry Techniques for the Detection and Identification of Reactive Intermediates

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying molecules based on their mass-to-charge ratio. rsc.org It is particularly valuable for identifying low-abundance and short-lived reactive intermediates that are often key to understanding reaction mechanisms. rsc.orgnih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the elemental composition of an ion, a critical step in identifying unknown intermediates. rsc.orgacs.org Techniques like electrospray ionization (ESI) are gentle and can transfer ions from solution to the gas phase with minimal fragmentation, making them ideal for studying non-covalent complexes and reactive species. researchgate.netmdpi.com

In the context of benzofuran chemistry, HRMS is frequently used to confirm the molecular formula of newly synthesized compounds. mdpi.comrsc.orgacs.org For instance, in the synthesis of fluorinated 3-aminobenzofurans, HRMS was used alongside NMR and IR spectroscopy for complete characterization. rsc.orgrsc.org The study of reaction mechanisms often involves trapping reactive intermediates. For example, a mechanistic study on the synthesis of fluorinated 3-aminobenzofurans indicated that alkoxide ions attacked a carbonyl group, leading to the loss of a perfluoroaryl anion which was subsequently trapped with D₂O and likely identified by MS. rsc.orgrsc.org

Advanced MS techniques, such as tandem mass spectrometry (MS/MS) and ion mobility mass spectrometry (IMS-MS), provide further structural information. rsc.orgnih.gov MS/MS allows for the fragmentation of a selected ion to elucidate its structure, while IMS-MS separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. nih.govresearchgate.net These techniques are powerful for distinguishing between isomeric intermediates and providing deeper insight into their structures. nih.gov For example, ESI-IMS-MS has been used to determine the ratio of Z- and E-enamine intermediates in organocatalytic reactions. nih.govsemanticscholar.org

Table 2: Mass Spectrometry Techniques for Intermediate Characterization
TechniquePrincipleApplication in Studying this compound Reactions
High-Resolution Mass Spectrometry (HRMS) Provides exact mass measurements for determining elemental composition.Confirmation of molecular formulas of synthesized benzofuran derivatives. mdpi.comrsc.org
Electrospray Ionization (ESI-MS) Soft ionization technique for transferring ions from solution to the gas phase.Detection of charged intermediates in reaction mixtures. researchgate.net
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions for structural elucidation.Characterization of the structure of detected reactive intermediates. rsc.orgnih.gov
Ion Mobility Mass Spectrometry (IMS-MS) Separation of ions based on size, shape, and charge.Distinguishing between isomeric intermediates. nih.govresearchgate.net

X-Ray Crystallography for Elucidating Solid-State Structure and Intermolecular Interactions in Reaction Systems

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. asianpubs.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for confirming the structure of reaction products and, in some cases, stable intermediates. asianpubs.orgiucr.org

In the field of benzofuran chemistry, single-crystal X-ray diffraction has been used to definitively confirm the structures of numerous derivatives. For example, the crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino substituted 3-aminobenzofuran revealed that the benzoyl substituent is coplanar with the benzofuran ring and forms a hydrogen bond with the 3-amino group. rsc.orgrsc.org This level of detail is crucial for understanding structure-activity relationships.

X-ray crystallography also sheds light on intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-stacking. benchchem.com These interactions can influence the physical properties and reactivity of the solid-state material. For instance, in a study of a brominated dihydrothis compound derivative, X-ray analysis revealed N1–H···O1 hydrogen bonding interactions that link adjacent molecules into dimers and offset face-to-face π-stacking interactions that stabilize the crystal lattice. benchchem.com

While X-ray crystallography is typically applied to stable, crystalline compounds, it can sometimes be used to characterize intermediates if they can be isolated and crystallized. semanticscholar.org The structural data obtained from crystallography is often used in conjunction with computational methods, such as Density Functional Theory (DFT), to resolve discrepancies between spectroscopic and crystallographic data and to predict the geometries of less stable species. benchchem.com

Table 3: X-ray Crystallography Data for a Benzofuran Derivative
Data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterasianpubs.org
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)
Volume (ų)1483.8(3)
Z4

Applications of Benzofuran 3 Amine As a Synthetic Building Block and Chemical Scaffold

Utilization in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the amino group in Benzofuran-3-amine makes it an exceptional starting point for constructing more complex, fused heterocyclic architectures. The amine functionality can act as a potent nucleophile or as a handle for annulation reactions, enabling the fusion of additional rings onto the benzofuran (B130515) framework.

One notable application involves the synthesis of benzofuro-fused pyridinones. Derivatives of this compound, such as 2-acetyl-3-aminobenzofuran, can undergo Claisen-Schmidt condensation with various aromatic aldehydes to produce benzofuran analogues of 2-aminochalcones. These intermediates are primed for intramolecular Michael addition, where the amino group attacks the α,β-unsaturated ketone system, leading to the formation of polycyclic structures like 1,4-dihydrobenzofuro[2,3-b]pyridin-4-ones and 1,2,3,4-tetrahydrobenzofuro[2,3-b]pyridin-4-ones. niscpr.res.in This strategy provides a direct pathway to novel nitrogen-containing fused systems with potential biological relevance.

Furthermore, the this compound scaffold is instrumental in constructing exceptionally complex polycyclic molecules through tandem reactions. For instance, a key intermediate, 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one, is synthesized via a Thorpe-Ziegler isomerization. semanticscholar.org This intermediate, which retains the core 3-aminobenzofuran structure, can then participate in a Pictet-Spengler reaction with aromatic aldehydes. semanticscholar.orgwikipedia.org This powerful C-C bond-forming cyclization, catalyzed by an acid, yields intricate pentacyclic benzofuro-[3',2':2,3]pyrido[4,5:d]thiazolo[3,2-a]pyrimidin-5-ones. semanticscholar.org This demonstrates the capacity of this compound to serve as a cornerstone for building molecular complexity. The development of synthetic routes to various 3-aminobenzofuran frameworks, including spirocyclic systems, is an active area of research, underscoring their importance as versatile synthetic intermediates. mdpi.com

Starting Material (this compound derivative)Reaction TypeReagentsResulting Heterocyclic SystemReference
1-(3-Amino-2-benzofuryl)-3-aryl-2-propen-1-oneIntramolecular Michael AdditionAcid (e.g., orthophosphoric acid)Tetrahydrobenzofuro[2,3-b]pyridin-4-one niscpr.res.in
7-(3-Amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-onePictet-Spengler ReactionAromatic aldehydes, Sulfamic acidBenzofuro-fused thiazolo[3,2-a]pyrimidinone semanticscholar.org
ortho-Hydroxy α-aminosulfones & 2-bromo-1,3-indandioneCascade CyclizationBase (e.g., DMAP)Aminobenzofuran spiroindanone mdpi.com

Role as a Precursor for Advanced Organic Materials

The benzofuran moiety is a rigid, planar structure that can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic properties. The amino group of this compound provides a convenient point for polymerization, positioning it as a valuable monomer for advanced organic materials.

Polymers: Benzofuran derivatives have been successfully utilized in the preparation of high-performance polymers such as polyamides, polyarylates, and polybenzimidazoles. nih.govresearchgate.net this compound, acting as a mono-functional amine, can be used to cap polymer chains, controlling molecular weight, or it can be derivatized into a di-functional monomer for direct incorporation into a polymer backbone. For example, polyamides with high thermal stability can be synthesized through the polycondensation of an amino-benzofuran monomer with aromatic diacids. researchgate.net The rigidity of the benzofuran unit contributes to a high glass-transition temperature (Tg) in the resulting polymers. acs.org

Optoelectronic Materials: The benzofuran scaffold is also a component of various dyes and fluorescent molecules. nih.gov The 3-amino group, being a strong electron-donating substituent, can be used to tune the electronic energy levels (HOMO/LUMO) of conjugated molecules. This makes this compound an attractive building block for organic optoelectronic materials. By reacting the amine with electrophilic partners bearing other photo- or electro-active groups, it is possible to construct donor-acceptor molecules. These molecules are fundamental to materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amine can be acylated, arylated, or used to form imines, thereby extending the π-conjugation of the system and modifying its absorption and emission characteristics.

Material TypeSynthetic Role of this compoundKey Properties of Resulting MaterialPotential Application
PolyamidesMonomer (as a diamine derivative) or chain terminator. The amine group reacts with carboxylic acid derivatives.High thermal stability, rigidity, high glass-transition temperature. researchgate.netacs.orgHigh-performance plastics, thermally resistant fibers.
Conjugated MoleculesActs as an electron-donating core; the amine group is a site for linking to electron-accepting units.Tunable optical absorption and fluorescence, tailored HOMO/LUMO energy levels.Organic electronics (OLEDs, OPVs), dyes.

Application in Catalysis

While the use of catalysts for the synthesis of benzofurans is well-established nih.gov, the application of benzofuran derivatives as catalysts or ligands is an emerging area of interest. The structure of this compound—a rigid heterocyclic scaffold bearing a versatile amine group—makes it a promising candidate for the development of novel ligands and organocatalysts.

Ligands for Metal Catalysis: The nitrogen atom of the amine can act as a Lewis base to coordinate with transition metals. By modifying this compound, a variety of ligands can be designed. For example, reaction with 2-(diphenylphosphino)benzaldehyde (B1302527) would yield a P,N-bidentate Schiff base ligand. The rigidity of the benzofuran backbone can help define a specific geometry around the metal center, which is crucial for controlling selectivity in catalytic reactions. Such ligands could find use in cross-coupling, hydrogenation, or other metal-catalyzed transformations. Research on metal complexes derived from benzofuran-based ligands has shown their potential to catalyze reactions like the Henry reaction, establishing the viability of the benzofuran scaffold in ligand design. researchgate.net

Organocatalysis: Amines are a cornerstone of organocatalysis. benthamdirect.com this compound itself can function as a Brønsted base catalyst. More importantly, it can serve as a scaffold for chiral organocatalysts. Introduction of a chiral center, for instance by derivatizing the amine with a chiral auxiliary, could produce catalysts for asymmetric synthesis. The defined structure of the benzofuran core could play a key role in creating a specific chiral environment to influence the stereochemical outcome of a reaction.

Catalysis TypePotential Role of this compoundExample of Derived StructurePotential Catalytic Application
Homogeneous Metal CatalysisPrecursor to a chiral or achiral ligand.Schiff base ligands, phosphine-amine ligands.Asymmetric hydrogenation, cross-coupling reactions.
OrganocatalysisActs as a Brønsted base or serves as a scaffold for a chiral amine catalyst.Chiral diamine or amino-alcohol derivatives.Asymmetric aldol (B89426) reactions, Michael additions.

Development of Chemical Probes for Fundamental Research

Fluorescent chemical probes are indispensable tools for visualizing and quantifying specific analytes in complex environments, including biological systems. The benzofuran core is an established fluorophore, and its derivatives are widely explored for these applications. chemisgroup.usresearchgate.net this compound is a particularly useful platform for creating such probes.

The 3-amino group serves two primary functions in probe design. First, it acts as a synthetic handle for attaching a specific "receptor" or "trigger" group that selectively interacts with the target analyte (e.g., a metal ion, an anion, or a reactive oxygen species). researchgate.net Second, the nitrogen lone pair can be directly involved in the fluorescence signaling mechanism. A common mechanism is Photoinduced Electron Transfer (PET), where the lone pair of the amine quenches the fluorescence of the benzofuran fluorophore. Upon binding of the analyte to the receptor, or protonation of the amine, this PET process can be inhibited, leading to a "turn-on" fluorescence response. chemisgroup.us

Researchers have developed benzofuran-based probes for a variety of targets. For example, probes have been designed for the selective detection of Fe³⁺ ions, where the ion coordinates to a receptor unit appended to the benzofuran scaffold, causing a change in fluorescence intensity. chemisgroup.usresearchgate.net Similarly, a probe derived from a benzofuranone structure was developed for the "turn-on" detection of sulfite. researchgate.net The ability to modulate the electronic properties of the fluorophore by introducing substituents, including amino groups, allows for the fine-tuning of the probe's optical properties, such as absorption and emission wavelengths. nih.gov This makes this compound a valuable starting material for creating customized chemical probes for fundamental research in chemistry and biology.

Probe TargetSignaling MechanismRole of this compound ScaffoldFluorescence ResponseReference
Fe³⁺ ionsChelation-induced fluorescence changeActs as the core fluorophore; the amine is a handle to attach the ion receptor.Turn-off or Turn-on chemisgroup.usresearchgate.net
Sulfite (SO₃²⁻)Analyte-induced chemical reaction leading to change in electronic structure.Forms the core of the fluorophore whose conjugation is altered upon reaction.Turn-on researchgate.net
pHProtonation of the amine groupThe amine group is part of a Photoinduced Electron Transfer (PET) system.Turn-on (as pH decreases) chemisgroup.us

Future Research Directions and Emerging Avenues for Benzofuran 3 Amine

The benzofuran-3-amine scaffold is a privileged structure in medicinal and materials chemistry. While significant research has been dedicated to its synthesis and functionalization, several emerging avenues promise to unlock its full potential. Future research is poised to focus on more efficient, sustainable, and innovative methodologies for its construction and application. This includes the integration of modern synthesis technologies, the development of novel catalytic systems, the application of advanced computational tools, and the discovery of unprecedented reactivity modes.

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